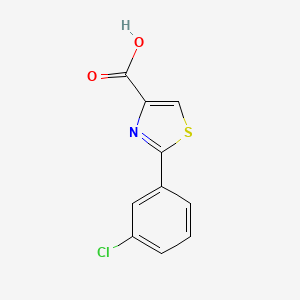

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSCDQVZFMLMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383306 | |

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

845885-82-7 | |

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Introduction

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a substituted phenyl ring attached to a thiazole carboxylic acid core, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] The thiazole ring is a well-established pharmacophore found in a variety of approved drugs, exhibiting a broad spectrum of biological activities.[2][3] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this important chemical intermediate, tailored for researchers and professionals in the field.

The presence of the 3-chlorophenyl group and the carboxylic acid moiety provides two key points for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.[1] This document will detail a reliable synthetic protocol, drawing from the principles of the well-established Hantzsch thiazole synthesis, and provide in-depth guidance on the analytical techniques required to confirm the structure and purity of the final product.

Chemical Profile

| Property | Value | Source |

| CAS Number | 845885-82-7 | [4] |

| Molecular Formula | C₁₀H₆ClNO₂S | [1][4] |

| Molecular Weight | 239.68 g/mol | [1] |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | Approx. 206°C | [1][4] |

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is a variation of the Hantzsch thiazole synthesis.[3][5][6][7] This classical named reaction involves the condensation of an α-haloketone or a related α-halo-β-ketoester with a thioamide.[6][7] For the target molecule, the synthesis is typically a two-step process: first, the formation of the ethyl ester derivative, followed by its hydrolysis to the corresponding carboxylic acid.

Overall Synthetic Scheme

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate

The initial step involves the cyclocondensation of 3-chlorobenzothioamide with ethyl bromopyruvate. The thioamide provides the nitrogen and sulfur atoms for the thiazole ring, while the ethyl bromopyruvate provides the three-carbon backbone.

Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzothioamide (1.0 eq) in anhydrous ethanol.

-

Reaction Initiation: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate as a solid.[8]

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid using a strong base, followed by acidification.

Experimental Protocol

-

Hydrolysis: Suspend the ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq).

-

Reaction: Stir the mixture at room temperature overnight, or gently heat to 40-50°C for 2-3 hours to ensure complete hydrolysis. Monitor the reaction by TLC until the starting material is no longer visible.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification and Drying: Wash the collected solid with cold water to remove any inorganic salts. The product is then dried under vacuum to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include:

-

A singlet for the proton at the 5-position of the thiazole ring.

-

Multiplets in the aromatic region corresponding to the protons of the 3-chlorophenyl group.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Expected signals include those for the carboxylic acid carbonyl, the carbons of the thiazole ring, and the carbons of the 3-chlorophenyl group.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound (C₁₀H₆ClNO₂S), the expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would correspond to its molecular weight of approximately 239.68 g/mol . The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) should also be observable.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

-

A broad O-H stretch for the carboxylic acid group (typically around 2500-3300 cm⁻¹).

-

A strong C=O stretch for the carbonyl of the carboxylic acid (around 1700 cm⁻¹).

-

C=N and C=C stretching vibrations from the thiazole and phenyl rings (in the 1600-1400 cm⁻¹ region).

-

A C-Cl stretch from the chlorophenyl group (typically in the 800-600 cm⁻¹ region).

Chromatographic Analysis

1. Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of a reaction and assessing the purity of the product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) is used to separate the product from starting materials and byproducts.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the final compound with high accuracy. A reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often with formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The purity is determined by the area percentage of the main peak in the chromatogram.

Physicochemical Characterization

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.[1][4]

-

Solubility: The solubility of the compound in various solvents should be determined to aid in its handling and formulation for further applications.

Applications and Importance

This compound and its derivatives are of significant interest in the pharmaceutical industry.[2] The thiazole nucleus is a key structural component in a number of clinically used drugs.[3] This scaffold has been explored for a wide range of therapeutic applications, including but not limited to:

The versatility of this compound as a building block allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.[1]

Caption: Key application areas for the title compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and comprehensive characterization of this compound. The described Hantzsch-based synthetic route is robust and scalable. The analytical methods outlined are essential for ensuring the quality and integrity of the final product, which is a valuable intermediate for the development of new chemical entities with potential therapeutic applications. Adherence to these protocols will enable researchers to reliably produce and validate this important compound for their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate [cymitquimica.com]

An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Aryl-1,3-thiazole-4-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties contribute to favorable pharmacological profiles, including enhanced bioavailability and target binding.[4] Consequently, thiazole derivatives are integral components of numerous approved drugs, spanning a wide range of therapeutic areas from antimicrobial and antiviral agents to anticancer and anti-inflammatory therapies.[1][4][5][6] Among the vast landscape of thiazole-containing compounds, 2-aryl-1,3-thiazole-4-carboxylic acids represent a particularly important subclass, frequently serving as key intermediates and pharmacophores in the development of novel therapeutics.[6][7][8]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[1][9] This robust and versatile reaction typically involves the condensation of an α-haloketone with a thioamide.[9][10][11] This guide provides a comprehensive technical overview of the Hantzsch synthesis as applied to the preparation of 2-aryl-1,3-thiazole-4-carboxylic acids, delving into the underlying mechanism, providing a detailed experimental protocol, and discussing critical process considerations.

The Core Mechanism: A Stepwise Look at Thiazole Ring Formation

The Hantzsch synthesis proceeds through a well-established multi-step mechanism.[10][12] Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the haloketone.[12][13]

The key steps are as follows:

-

Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, acting as a potent nucleophile, displaces the halide from the α-haloketone in a classic SN2 reaction. This initial step forms a crucial intermediate.[10][13]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone.[10] This ring-closing step forms a five-membered heterocyclic intermediate.

-

Dehydration: The subsequent elimination of a water molecule from this intermediate leads to the formation of the aromatic thiazole ring.[10][12] The thermodynamic driving force for this step is the formation of the stable aromatic system.[13]

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of a representative 2-aryl-1,3-thiazole-4-carboxylic acid. This protocol is designed to be a self-validating system, with clear instructions for each stage of the process.

Synthesis of 2-Aryl-1,3-thiazole-4-carboxylic Acid

Materials:

-

α-Bromoacetophenone derivative (1.0 eq)

-

Thioamide derivative (1.1 eq)

-

Ethanol (solvent)

-

Sodium carbonate (for neutralization)

-

Hydrochloric acid (for acidification)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-bromoacetophenone derivative (1.0 eq) and the thioamide derivative (1.1 eq) in ethanol.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Neutralization and Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[10] The thiazole product may precipitate at this stage.

-

Isolation of Intermediate (Optional): If the free base of the thiazole precipitates, it can be collected by vacuum filtration through a Büchner funnel, washed with water, and air-dried.

-

Acidification: To obtain the carboxylic acid, the filtrate (or the redissolved solid) is acidified with dilute hydrochloric acid until the pH is acidic. The 2-aryl-1,3-thiazole-4-carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental Workflow for Hantzsch Synthesis.

Data Presentation: Key Parameters and Expected Outcomes

The success of the Hantzsch synthesis is dependent on several factors. The following table summarizes key reaction parameters and their typical impact on the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids.

| Parameter | Typical Condition | Expected Outcome | Causality |

| Solvent | Ethanol, Methanol, Dioxane | High yields | Good solubility for reactants and facilitates the reaction.[10] |

| Temperature | Reflux | Increased reaction rate | Provides the necessary activation energy for the reaction to proceed efficiently.[13] |

| Reactant Ratio | Slight excess of thioamide | Drives the reaction to completion | Le Chatelier's principle; ensures the complete consumption of the more expensive α-haloketone.[13] |

| Reaction Time | 2-4 hours | High conversion | Sufficient time for the multi-step reaction to reach completion. |

| Work-up | Neutralization followed by acidification | Isolation of the carboxylic acid | The thiazole nitrogen is basic and will be protonated by the HBr byproduct. Neutralization affords the free base, and subsequent acidification protonates the carboxylate to yield the desired product. |

| Yield | Generally high (70-95%) | Efficient synthesis | The formation of a stable aromatic ring is a strong thermodynamic driving force.[1][10] |

Field-Proven Insights and Troubleshooting

While the Hantzsch synthesis is generally reliable, certain challenges can arise. Here are some field-proven insights to ensure a successful outcome:

-

Purity of Starting Materials: The purity of the α-haloketone and thioamide is critical. Impurities can lead to side reactions and lower yields.

-

Side Reactions: One common side reaction is the self-condensation of the α-haloketone. Using a slight excess of the thioamide can help to minimize this.

-

Regioselectivity with N-Substituted Thioamides: When using N-monosubstituted thioureas, the reaction conditions can influence the regioselectivity of the product. Under neutral conditions, 2-(N-substituted amino)thiazoles are exclusively formed. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles may be obtained.[14]

-

Solvent-Free Conditions: For a more environmentally friendly approach, solvent-free conditions have been successfully employed, often with reduced reaction times and high yields.[15]

-

Catalysis: While often not necessary, catalysts such as silica-supported tungstosilisic acid can be used to promote the reaction, particularly in one-pot, multi-component variations.[5][16]

Conclusion: A Cornerstone of Heterocyclic Synthesis

The Hantzsch synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids remains a cornerstone of heterocyclic chemistry, offering a straightforward and efficient route to a class of compounds with significant potential in drug discovery and development.[8][17][18] By understanding the underlying mechanism, adhering to a robust experimental protocol, and being aware of potential challenges, researchers can effectively utilize this powerful reaction to synthesize novel thiazole derivatives for a wide range of applications. The continued exploration of variations and improvements to this classic reaction ensures its relevance in modern organic and medicinal chemistry.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]

- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Executive Summary

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond mere data presentation to offer a field-proven perspective on structural elucidation. We will explore the causality behind experimental choices and the logic of spectral interpretation, integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide includes detailed, self-validating protocols, data interpretation tables, and visual diagrams to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar molecular scaffolds.

Introduction and Strategic Approach

The structural integrity of a candidate molecule is the bedrock of any research and development program. For this compound, a molecule featuring a substituted aromatic ring, a heteroaromatic thiazole core, and a carboxylic acid moiety, a definitive structural confirmation is non-negotiable. No single analytical technique can provide unambiguous proof of structure. Therefore, our strategy relies on the synergistic application of IR, NMR, and MS to build a cohesive and irrefutable structural assignment.

This guide is structured to mirror the logical workflow of a characterization project:

-

IR Spectroscopy first confirms the presence of key functional groups.

-

NMR Spectroscopy then maps the carbon-hydrogen framework and establishes connectivity.

-

Mass Spectrometry verifies the molecular weight and provides fragmentation data that corroborates the proposed structure.

Below is the annotated structure of the target molecule, which will be referenced throughout this analysis.

Caption: Annotated structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

2.1 Rationale and Expected Absorptions IR spectroscopy is the ideal first-pass technique to confirm the presence of the primary functional groups: the carboxylic acid (O-H and C=O bonds) and the aromatic/heteroaromatic rings (C=C and C-H bonds). The hydrogen bonding capability of the carboxylic acid is expected to produce a uniquely broad O-H stretching band.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H | Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic/Thiazole | C–H | Stretch | 3100 - 3000 | Medium, Sharp |

| Carboxylic Acid | C=O | Stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic/Thiazole | C=C / C=N | Stretch | 1600 - 1450 | Medium-Weak |

| Carboxylic Acid | C–O | Stretch | 1320 - 1210 | Medium |

| Aromatic | C–H | Out-of-Plane Bend | 900 - 675 | Strong |

| Aryl-Chloride | C–Cl | Stretch | ~850 - 550 | Medium |

2.2 Interpretation of Key Peaks The IR spectrum provides strong evidence for the proposed structure. The most diagnostic feature is the extremely broad absorption band from 3300-2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1][2][3] This band often partially obscures the sharper aromatic C-H stretches which appear around 3100-3000 cm⁻¹.[1] The presence of a strong, sharp peak around 1710 cm⁻¹ is definitive for the carbonyl (C=O) stretch of the carboxylic acid.[3][4][5] Additional peaks in the 1600-1450 cm⁻¹ region confirm the C=C and C=N stretching vibrations of the aromatic and thiazole rings.[6]

2.3 Experimental Protocol: KBr Pellet Method

-

Objective: To obtain a high-quality solid-phase IR spectrum. The KBr pellet method is chosen over a Nujol mull to avoid interference from mull C-H bands in the regions of interest.

-

Methodology:

-

Sample Preparation: Gently grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Instrumentation: Place the pellet in the sample holder of an FT-IR spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this compound as it readily solubilizes the carboxylic acid and allows for the observation of the exchangeable acidic proton.

3.1 ¹H NMR Spectroscopy Analysis

-

Rationale: ¹H NMR will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | > 12.0 | Broad Singlet | 1H | Acidic proton, deshielded, subject to hydrogen bonding and exchange.[7] |

| H5 (Thiazole) | 8.0 - 8.5 | Singlet | 1H | Proton on an electron-deficient heteroaromatic ring. |

| H2', H4', H5', H6' (Aromatic) | 7.2 - 7.8 | Multiplet | 4H | Protons on the chlorophenyl ring; complex splitting due to similar chemical shifts and multiple coupling constants.[8][9][10] |

-

Interpretation: The ¹H NMR spectrum is expected to show three main regions of interest. A very downfield, broad singlet above 12 ppm corresponds to the carboxylic acid proton.[7] A sharp singlet between 8.0 and 8.5 ppm is characteristic of the lone proton at the C5 position of the thiazole ring. The region between 7.2 and 7.8 ppm will contain a complex multiplet integrating to 4 protons, representing the four protons of the 3-chlorophenyl ring system. The splitting pattern is complex because the chemical shift differences between these protons are often of a similar magnitude to their coupling constants, leading to second-order effects that deviate from simple n+1 rules.[10]

3.2 ¹³C NMR Spectroscopy Analysis

-

Rationale: Proton-decoupled ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule, providing a carbon count and information on their hybridization and electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C OOH | 165 - 175 | Carboxyl carbon, highly deshielded by two oxygen atoms.[3][7] | | C 2 (Thiazole) | 160 - 170 | Carbon in the thiazole ring bonded to S and N, and the aromatic ring. | | C 4 (Thiazole) | 145 - 155 | Thiazole carbon bonded to the carboxylic acid group. | | C 3' (Aromatic) | 133 - 136 | Aromatic carbon directly bonded to the electron-withdrawing chlorine atom. | | C 1' (Aromatic) | 130 - 133 | Aromatic carbon bonded to the thiazole ring (ipso-carbon). | | C 5' (Aromatic) | 128 - 131 | Aromatic CH carbon. | | C 6' (Aromatic) | 126 - 129 | Aromatic CH carbon. | | C 2' (Aromatic) | 125 - 128 | Aromatic CH carbon. | | C 4' (Aromatic) | 125 - 128 | Aromatic CH carbon. | | C 5 (Thiazole) | 120 - 130 | The only CH carbon in the thiazole ring. |

-

Interpretation: A total of 10 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the 10 unique carbon atoms (C11H8ClNO2S). The most downfield signal will be the carboxylic acid carbon. The carbons of the thiazole and chlorophenyl rings will appear in the aromatic region (approx. 120-170 ppm). The carbon bearing the chlorine (C3') will be identifiable, as will the ipso-carbon (C1') attached to the thiazole ring.

3.3 Experimental Protocol: NMR Spectroscopy

-

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg (for ¹H) or 20-30 mg (for ¹³C) of the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds.

-

Adjust the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds.

-

A significantly higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) as a secondary reference to the primary standard, Tetramethylsilane (TMS) at 0.00 ppm.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

4.1 Rationale and Expected Data Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. The presence of a chlorine atom is a key diagnostic feature, as it will produce a characteristic isotopic pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form [M-H]⁻ or [M+H]⁺ ions.

-

Molecular Formula: C₁₁H₈ClNO₂S

-

Monoisotopic Mass: 252.99 g/mol

-

Expected Molecular Ion Peaks (ESI):

-

Positive Mode [M+H]⁺: m/z 254.0 (for ³⁵Cl) and m/z 256.0 (for ³⁷Cl)

-

Negative Mode [M-H]⁻: m/z 252.0 (for ³⁵Cl) and m/z 254.0 (for ³⁷Cl)

-

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. This is a definitive signature for a molecule containing one chlorine atom.[11]

4.2 Predicted Fragmentation Pathway Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), the molecule is expected to fragment in a predictable manner, further confirming its structure.

Caption: Plausible ESI⁺ fragmentation pathway for the target molecule.

-

Interpretation of Fragmentation:

-

Loss of Water (m/z 236/238): A common initial loss from the protonated carboxylic acid.

-

Decarboxylation (Loss of •COOH, m/z 209/211): A highly characteristic fragmentation for carboxylic acids, resulting in the loss of 45 Da.[12][13]

-

Thiazole Ring Cleavage: Subsequent fragmentation of the m/z 209/211 ion would likely involve cleavage of the thiazole ring.

-

Formation of Chlorophenyl Cation (m/z 111/113): The appearance of the chlorophenyl cation is a strong indicator of that substructure.

-

4.3 Experimental Protocol: LC-MS (ESI)

-

Objective: To confirm the molecular weight and obtain fragmentation data.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquisition:

-

Infuse the sample directly or inject it via an LC system into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Set the mass range to scan from m/z 50 to 500.

-

For fragmentation data (MS/MS), select the precursor ions (e.g., m/z 254.0) for collision-induced dissociation (CID) and scan for the resulting product ions.

-

-

Integrated Spectroscopic Analysis and Conclusion

The true power of this analytical workflow lies in the integration of all data points. IR spectroscopy confirms the presence of the carboxylic acid and aromatic systems. ¹H and ¹³C NMR provide a detailed atom-by-atom map of the C-H framework, establishing the precise connectivity of the 3-chlorophenyl ring, the thiazole core, and the carboxylic acid group. Finally, high-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement and the presence of a single chlorine atom through the characteristic 3:1 M/M+2 isotopic pattern. The observed fragmentation patterns are entirely consistent with the proposed structure.

Collectively, these three orthogonal techniques provide a self-validating and unambiguous structural confirmation of this compound. This rigorous characterization is an essential foundation for any subsequent research, from biological screening to materials application development.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Chlorobenzene(108-90-7) 1H NMR [m.chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Crystal Structure of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 845885-82-7). While a definitive crystal structure for this specific molecule is not yet publicly deposited, this document outlines the requisite methodologies, expected structural features, and the profound implications of such a structure in the field of drug discovery and materials science. We present a plausible synthetic route, a detailed protocol for single-crystal X-ray diffraction (SCXRD), and an analysis of the anticipated molecular and supramolecular characteristics based on established principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The compound this compound is a versatile intermediate, leveraging the bio-isosteric relationship between a phenyl ring and a thiazole ring.[5] Its structure, particularly the spatial arrangement of the chlorophenyl group relative to the thiazole-carboxylic acid moiety, is critical for its interaction with biological targets.

The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD) is non-destructive and provides unparalleled insight into molecular geometry, conformation, and intermolecular interactions.[6][7] This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.[8]

Synthesis and Crystallization: Obtaining Diffraction-Quality Crystals

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis or a variation thereof. The following protocol is a representative method for obtaining the target compound.

Proposed Synthetic Protocol

A plausible synthetic pathway involves the reaction of 3-chlorothiobenzamide with ethyl bromopyruvate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate

-

Dissolve 3-chlorothiobenzamide (1.0 eq) in ethanol.

-

Add ethyl bromopyruvate (1.1 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization from ethanol to yield the ethyl ester.

Step 2: Hydrolysis to this compound

-

Suspend the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux for 2-3 hours until the solid dissolves and the reaction is complete (monitored by TLC).

-

Cool the solution and reduce the volume under vacuum.

-

Acidify the aqueous solution with 1N HCl to a pH of approximately 4, leading to the precipitation of the carboxylic acid.[9]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.[10] Slow evaporation is a reliable method for compounds of this nature.

-

Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or an acetone/water mixture) to near saturation at a slightly elevated temperature.

-

Filter the solution while warm to remove any particulate matter.

-

Transfer the filtrate to a clean vial, cover it with a perforated cap or parafilm to allow for slow solvent evaporation.

-

Allow the vial to stand undisturbed at room temperature.

-

Monitor for the formation of well-defined, transparent crystals over several days to weeks.

Diagram: Synthetic and Crystallization Workflow

Caption: Workflow for synthesis and crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol for Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[10]

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal while it is irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A detector records the intensities and positions of the diffracted X-ray beams over a wide range of angles.[6]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to yield a set of unique reflection intensities.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process yields precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Diagram: SCXRD Experimental Workflow

Caption: The single-crystal X-ray diffraction workflow.

Anticipated Structural Features and Discussion

Based on the known structures of similar thiazole and chlorophenyl derivatives, we can predict key structural features of this compound.

Molecular Geometry

The thiazole ring is expected to be essentially planar. The carboxylic acid group may be co-planar with the thiazole ring to maximize conjugation, or it may be twisted. The dihedral angle between the thiazole ring and the 3-chlorophenyl ring will be a key conformational feature, influencing the molecule's overall shape. In a related structure, 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, the dihedral angle between the five- and six-membered rings is 77.2°.[9]

| Parameter | Anticipated Value Range | Significance |

| Thiazole-Phenyl Dihedral Angle | 20° - 60° | Determines the overall molecular conformation and steric profile. |

| C=O Bond Length (Carboxylic) | 1.20 - 1.25 Å | Typical double bond character. |

| C-O Bond Length (Carboxylic) | 1.30 - 1.36 Å | Typical single bond character, influenced by hydrogen bonding. |

| C-Cl Bond Length | 1.73 - 1.75 Å | Standard length for an aromatic C-Cl bond. |

| C-S Bond Lengths (Thiazole) | 1.70 - 1.78 Å | Reflects the aromatic character of the thiazole ring. |

| C-N Bond Lengths (Thiazole) | 1.30 - 1.38 Å | Reflects the aromatic character of the thiazole ring. |

Supramolecular Assembly and Intermolecular Interactions

The presence of a carboxylic acid group strongly suggests the formation of hydrogen bonds. The most common motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between two molecules. This is a robust and highly predictable interaction.

Additionally, other weaker interactions are expected to play a role in the crystal packing:

-

π-π Stacking: The aromatic thiazole and chlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

C-H···O/N/S Interactions: Weak hydrogen bonds involving ring hydrogen atoms and electronegative atoms of adjacent molecules are likely.

-

Halogen Bonding: The chlorine atom may act as a halogen bond donor, interacting with an electronegative atom on a neighboring molecule.

The interplay of these interactions will dictate the overall crystal packing, which can influence physical properties like solubility and melting point.[12]

Diagram: Key Intermolecular Interactions

Caption: Potential intermolecular interactions.

Conclusion and Future Outlook

The structural elucidation of this compound via single-crystal X-ray diffraction is a critical step in harnessing its full potential as a pharmaceutical intermediate. This guide provides a robust framework for its synthesis, crystallization, and structural analysis. The anticipated molecular geometry and supramolecular assembly, dominated by strong carboxylic acid dimerization and supported by weaker interactions, will provide a definitive basis for understanding its physicochemical properties and for its application in rational drug design. The determination and public deposition of this crystal structure would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. pulstec.net [pulstec.net]

- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Pivotal Role of Physicochemical Properties in Drug Design

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Phenylthiazole Carboxylic Acids

Substituted phenylthiazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of compounds developed as antifungal agents, xanthine oxidase inhibitors, and anticancer agents.[1][2][3][4] The therapeutic efficacy and safety of any drug candidate are not solely dependent on its interaction with a biological target. Instead, the molecule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamentally governed by its physicochemical properties.[5][6] For researchers and drug development professionals, a deep understanding of these properties is crucial for optimizing lead compounds, reducing attrition rates in development, and ultimately designing successful medicines.[7]

This guide provides a detailed exploration of the key physicochemical properties of substituted phenylthiazole carboxylic acids. It delves into the structural basis of these properties, outlines robust experimental and computational methods for their characterization, and explains their profound implications for drug action.

Core Physicochemical Properties and Their Structural Modulation

The chemical structure of a substituted phenylthiazole carboxylic acid offers multiple points for modification, each influencing the overall physicochemical profile. The key properties to consider are acidity (pKa), lipophilicity (logP), and solubility. A delicate balance among these is essential for achieving the desired pharmacokinetic profile.[8]

Acidity (pKa)

The pKa, or acid dissociation constant, dictates the ionization state of a molecule at a given pH. For a phenylthiazole carboxylic acid, the primary acidic center is the carboxylic acid (-COOH) group, which is typically weakly acidic. The ionization state is critical as it influences solubility, permeability across biological membranes, and binding to the target protein.

-

Structural Influence:

-

Carboxylic Acid Group: This group will be largely deprotonated (as -COO⁻) at physiological pH (~7.4), rendering the molecule charged and generally more water-soluble.

-

Substituents on the Phenyl Ring: The electronic nature of substituents significantly modulates the pKa. Electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize the carboxylate anion, making the acid stronger (lower pKa). Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) destabilize the anion, making the acid weaker (higher pKa).

-

Thiazole Ring: The thiazole ring itself is weakly basic and can be protonated at very low pH, but its primary influence is as an electron-withdrawing heterocyclic system that slightly increases the acidity of the carboxylic acid compared to a simple benzoic acid.

-

Lipophilicity (logP/logD)

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross lipid cell membranes, its binding to plasma proteins, and its potential for off-target effects.[8][9] It is most commonly expressed as logP (the partition coefficient in an octanol/water system for the neutral species) or logD (the distribution coefficient, which accounts for all ionized and non-ionized species at a specific pH).

-

Structural Influence:

-

Phenyl and Thiazole Rings: The aromatic rings are the primary contributors to the molecule's lipophilicity.

-

Substituents: This is the main handle for tuning lipophilicity. Adding hydrophobic substituents (e.g., alkyl chains, halogens) to the phenyl ring increases logP.[10] Conversely, adding polar or ionizable groups (e.g., -OH, amines) decreases logP and can improve solubility.[10]

-

Ionization: Since the ionized carboxylate form is much more water-soluble than the neutral carboxylic acid, the logD will be significantly lower than the logP at pH values above the pKa.

-

Aqueous Solubility

Solubility is the extent to which a compound dissolves in a solvent, and aqueous solubility is a prerequisite for absorption from the gastrointestinal tract.[8] Poor solubility is a major hurdle in drug development.

-

Structural Influence:

-

Crystal Lattice Energy: The melting point of a solid provides a rough indication of the strength of the intermolecular forces in its crystal lattice. High melting points often correlate with low solubility, as more energy is required to break the crystal lattice.

-

Ionization: Solubility is highly pH-dependent for ionizable molecules like carboxylic acids. The deprotonated carboxylate salt form is significantly more soluble in water than the neutral form.

-

Substituents: As with lipophilicity, polar substituents that can engage in hydrogen bonding with water (e.g., -OH, -NH₂) will enhance aqueous solubility. Highly lipophilic substituents can drastically reduce it.[10]

-

Structure-Property Relationships (SPR): A Quantitative View

The deliberate modification of substituents allows for the systematic tuning of physicochemical properties. The following table provides a representative summary of how common substituents on the phenyl ring can impact the core properties of a hypothetical 2-phenylthiazole-4-carboxylic acid.

| Substituent (at para-position of Phenyl Ring) | Electronic Effect | Expected pKa Change | Expected logP Change | Expected Solubility Impact |

| -H (Reference) | Neutral | Baseline | Baseline | Baseline |

| -Cl | Electron-Withdrawing, Lipophilic | Decrease (Stronger Acid) | Increase | Decrease |

| -OCH₃ | Electron-Donating, Moderately Lipophilic | Increase (Weaker Acid) | Slight Increase | Minor Change/Decrease |

| -NO₂ | Strongly Electron-Withdrawing, Polar | Significant Decrease | Slight Increase | Decrease (due to packing) |

| -OH | Electron-Donating, H-bond Donor/Acceptor | Increase | Decrease | Increase |

| -CF₃ | Strongly Electron-Withdrawing, Lipophilic | Significant Decrease | Significant Increase | Significant Decrease |

Experimental and Computational Characterization Workflows

Accurate determination of physicochemical properties is essential and relies on a combination of experimental measurement and computational prediction.[8][11] High-throughput and automated techniques are often employed in early discovery.[11]

Diagram: Interplay of Molecular Properties and Biological Fate

Caption: Relationship between chemical structure, physicochemical properties, and drug action.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve. It is a highly accurate method for pKa determination.[12][13]

Causality: Potentiometric titration is chosen for its accuracy and direct measurement of protonation equilibria. For compounds with low water solubility, a co-solvent like methanol or DMSO is necessary to keep the analyte in solution throughout the titration. The measured pH in the mixed solvent system (pH*) must then be corrected to obtain the aqueous pKa value, ensuring the data is relevant to biological systems.

Methodology:

-

Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).

-

Analyte Preparation: Accurately weigh ~1-3 mg of the phenylthiazole carboxylic acid and dissolve it in a known volume (e.g., 20 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water). Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titrant Standardization: Prepare a standardized solution of a strong base (e.g., 0.1 M KOH in the same co-solvent/water mixture) and a strong acid (e.g., 0.1 M HCl).

-

Titration: Place the analyte solution in a thermostatted vessel (~25 °C) and immerse the calibrated pH electrode. Titrate the solution with the standardized base, recording the pH value after each incremental addition. Titrate past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, use derivative plots (dpH/dV) or non-linear regression analysis of the titration curve.

-

Co-solvent Correction (Self-Validation): Perform the titration in several co-solvent ratios (e.g., 40%, 50%, 60% methanol). Plot the measured pKa values against the mole fraction of the co-solvent and extrapolate to 0% co-solvent to obtain the true aqueous pKa (Yasuda-Shedlovsky extrapolation). This validates the result by ensuring it is independent of the experimental co-solvent system.

Protocol 2: Determination of logP by Shake-Flask Method

The shake-flask method is the "gold standard" for logP measurement, involving the direct partitioning of a solute between n-octanol and water.[14]

Causality: This method directly measures the equilibrium partitioning that defines logP. Pre-saturating the solvents is a critical self-validating step; it prevents volume changes during the experiment that would otherwise skew the concentration measurements and lead to inaccurate results. Analysis by a specific technique like HPLC ensures that only the compound of interest is quantified, avoiding interference from impurities.

Methodology:

-

Solvent Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, typically pH 7.4 for logD). To do this, mix equal volumes of n-octanol and buffer in a large separation funnel, shake vigorously for 24 hours, and allow the layers to separate completely.

-

Analyte Addition: Prepare a stock solution of the phenylthiazole carboxylic acid in the pre-saturated n-octanol. Add a small volume of this stock to a vial containing a known ratio of pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). The initial concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the analyte in each phase using a suitable analytical method, such as HPLC-UV.[15] A calibration curve must be prepared for each phase.

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Validation: Repeat the experiment at least three times to ensure reproducibility.

Diagram: Experimental Workflow for logP Determination

Caption: Shake-Flask method workflow for determining logP.

Conclusion for the Modern Drug Hunter

The substituted phenylthiazole carboxylic acid scaffold is a versatile starting point for the design of new therapeutics. However, its potential can only be realized through a rigorous and intelligent approach to optimizing physicochemical properties. Success in this endeavor requires a multi-faceted strategy that combines synthetic chemistry for structural modification with precise experimental measurement and predictive computational modeling. By understanding and controlling the interplay of pKa, lipophilicity, and solubility, researchers can significantly enhance the "drug-likeness" of their compounds, increasing the probability of advancing a candidate with a favorable pharmacokinetic and safety profile into clinical development.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. fiveable.me [fiveable.me]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openaccessebooks.com [openaccessebooks.com]

- 15. books.rsc.org [books.rsc.org]

A Methodological Framework for Evaluating the Cytotoxic Potential of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Introduction: The Rationale for Investigating a Novel Thiazole Derivative

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This structural motif is present in several FDA-approved drugs, underscoring its therapeutic relevance. The compound 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a synthetic organic intermediate characterized by a thiazole ring substituted with a chlorophenyl group and a carboxylic acid moiety.[3][4] While its primary use has been in the synthesis of more complex molecules, its structural features suggest a potential for direct biological activity that remains largely uncharacterized.[3][4][5]

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling proteins, such as protein kinases, which are often dysregulated in cancer.[1][2] Given the established role of this chemical class in oncology, a systematic evaluation of novel derivatives like this compound is a logical and promising avenue for drug discovery.

This technical guide provides a comprehensive, field-proven framework for conducting the initial cytotoxic evaluation of this compound. It is designed for researchers in drug development and cancer biology, offering a step-by-step approach from initial broad-spectrum screening to elucidating the preliminary mechanism of action. We will proceed with the hypothesis that this thiazole derivative may inhibit cancer cell growth, a supposition grounded in the extensive literature on related structures.[6][7][8][9]

Part 1: Foundational Cytotoxicity Screening & IC50 Determination

The first critical step in evaluating a new compound is to determine its dose-dependent effect on cancer cell viability and calculate its half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of a drug's potency and serves as the foundational metric for all subsequent mechanistic studies.[10]

Strategic Selection of Cancer Cell Lines

A single cell line is insufficient to gauge the potential of a new compound. We recommend a diversified panel to screen for broad-spectrum activity or potential tissue-specific selectivity. A robust starting panel could include:

-

MCF-7: A well-characterized human breast adenocarcinoma cell line.[7][8]

-

A549: A human lung carcinoma cell line, representing a common and aggressive cancer type.[9][11]

-

HCT-116: A human colorectal carcinoma cell line.[8]

-

HepG2: A human liver hepatocellular carcinoma cell line, which can also provide early insights into potential hepatotoxicity.[7][8][12]

This selection covers distinct cancer etiologies and provides a solid baseline for assessing the compound's cytotoxic profile. These cell lines are widely available from repositories like ATCC, ensuring reproducibility.[13]

The Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

For initial screening, the MTT assay is the industry standard due to its reliability, cost-effectiveness, and high-throughput compatibility.[14][15]

Principle of Causality: The assay's logic is rooted in cellular metabolism. Viable, metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14][15] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[16] A decrease in the purple color indicates a reduction in cell viability.

Detailed Experimental Protocol: MTT Assay

This protocol is a self-validating system, incorporating essential controls for accurate data interpretation.

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

-

This compound (solubilized in DMSO to a high-concentration stock, e.g., 100 mM)

-

MTT solution (5 mg/mL in sterile PBS)[15]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Sterile 96-well flat-bottom plates

-

Positive control (e.g., Doxorubicin or Cisplatin)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[17][18]

-

Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.1%) to avoid solvent toxicity.

-

Controls are critical:

-

Vehicle Control: Wells with cells treated only with the medium containing the same final concentration of DMSO. This represents 100% viability.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce cell death.

-

Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

-

-

-

Incubation: Carefully remove the old medium and add 100 µL of the medium containing the compound dilutions or controls to the respective wells. Incubate for 48 or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14] Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[15] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[14][15] A reference wavelength of >650 nm can be used to subtract background noise.[14]

Data Analysis and IC50 Calculation

-

Correct for Background: Subtract the average absorbance of the blank control wells from all other readings.

-

Calculate Percent Viability:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

-

Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) to fit the data and determine the IC50 value.[10][19][20] Software such as GraphPad Prism is ideal for this analysis.[21]

Visualization of Workflow and Data

Table 1: Hypothetical IC50 Data for this compound

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48h | 12.5 |

| A549 | Lung Carcinoma | 48h | 25.8 |

| HCT-116 | Colorectal Carcinoma | 48h | 8.2 |

| HepG2 | Liver Carcinoma | 48h | 45.1 |

Part 2: Elucidating the Mechanism of Cell Death

An IC50 value confirms that a compound is cytotoxic, but it doesn't explain how. The next logical pillar of investigation is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer agents work by inducing apoptosis.[11]

The Assay of Choice: Annexin V-FITC / Propidium Iodide (PI) Staining

This dual-staining flow cytometry assay is the gold standard for differentiating apoptotic and necrotic cells.[22]

Principle of Causality: The assay relies on two key events in the cell death process:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is strictly located on the inner leaflet of the plasma membrane.[23][24] A hallmark of early apoptosis is the "flipping" of PS to the outer leaflet, where it can be detected.[24] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, it can label these early apoptotic cells.[23]

-

Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA.[24] It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus red.[22]

By combining these two probes, we can distinguish four cell populations:

-

Viable Cells: Annexin V-negative / PI-negative

-

Early Apoptotic Cells: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

-

Necrotic Cells: Annexin V-negative / PI-positive (less common, but possible)

Detailed Experimental Protocol: Annexin V/PI Assay

Materials:

-

Cells treated with the thiazole compound at its IC50 and 2x IC50 concentrations for 24-48h.

-

FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment & Harvesting: Seed and treat cells in 6-well plates. After incubation, harvest both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the collected cells twice with cold PBS by centrifuging at low speed (e.g., 500 x g for 5 minutes).[25]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include proper controls: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only for setting compensation.

Confirmation via Caspase Activity

Apoptosis is executed by a family of proteases called caspases, with Caspase-3 and Caspase-7 being the key executioners.[26] Measuring their activity provides direct biochemical evidence of apoptosis.

The Assay of Choice: Caspase-Glo® 3/7 Assay

This is a highly sensitive, luminescence-based assay.

Principle of Causality: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[26][27] In the presence of active Caspase-3/7 from apoptotic cells, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase (also in the reagent) to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[26][27][28] The "add-mix-measure" format makes it ideal for 96-well plates.[26]

Protocol Summary:

-

Seed and treat cells in a white-walled 96-well plate.

-

After treatment, allow the plate to equilibrate to room temperature.

-

Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[28]

-

Mix on a plate shaker and incubate for 1-3 hours at room temperature.[28]

-

Measure luminescence using a plate-reading luminometer.[29]

Hypothetical Signaling Pathway and Visualization

Thiazole derivatives are known to function as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as EGFR, HER2, and VEGFR-2.[1][6][30] A plausible mechanism for this compound could involve the inhibition of a key survival signaling pathway, such as the PI3K/Akt pathway, leading to the activation of apoptotic machinery.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR/HER2)", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9", fillcolor="#FFFFFF"]; Casp3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="2-(3-chlorophenyl)-1,3-\nthiazole-4-carboxylic acid", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Bad [label="Inhibits", arrowhead="tee"]; Bad -> Bcl2 [label="Inhibits", arrowhead="tee"]; Bcl2 -> Casp9 [label="Inhibits", arrowhead="tee"]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis [label="Executes"];

// Compound Inhibition Compound -> RTK [color="#EA4335", style=dashed, arrowhead="tee", label="Hypothesized\nInhibition"]; } caption: Hypothesized inhibition of a pro-survival pathway.

Conclusion

This guide outlines a logical, robust, and experimentally validated workflow for the initial cytotoxic characterization of this compound. By starting with broad screening to determine potency (IC50) and progressing to specific assays to define the mechanism of cell death (apoptosis vs. necrosis), researchers can efficiently and accurately build a comprehensive profile of this novel compound's anticancer potential. Each proposed protocol is a self-validating system with embedded controls, ensuring the generation of trustworthy and reproducible data. The insights gained from this framework will provide the critical foundation needed to justify further preclinical development.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 10. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. atcc.org [atcc.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. texaschildrens.org [texaschildrens.org]

- 19. researchgate.net [researchgate.net]

- 20. Star Republic: Guide for Biologists [sciencegateway.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]

- 23. kumc.edu [kumc.edu]

- 24. biologi.ub.ac.id [biologi.ub.ac.id]